molecular formula C18H19N3O3 B268736 N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

货号 B268736
分子量: 325.4 g/mol
InChI 键: DBZJMCGPOITXTC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TAK-659 is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in B cells.

作用机制

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide selectively binds to and inhibits BTK, a key enzyme in the BCR and FcR signaling pathways in B cells. BTK plays a critical role in the activation and proliferation of B cells, as well as the production of cytokines and chemokines. By inhibiting BTK, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide blocks these signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of BTK by N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide leads to the downregulation of B-cell activation markers, such as CD69 and CD86, and the inhibition of B-cell proliferation and survival. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide also reduces the production of cytokines and chemokines, such as IL-6 and CXCL13, which are involved in the pathogenesis of autoimmune diseases. Additionally, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, leading to improved anti-tumor responses.

实验室实验的优点和局限性

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has several advantages for scientific research, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to enhance the efficacy of other cancer therapies. However, there are also limitations to using N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide in lab experiments. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide may have off-target effects on other kinases, leading to potential toxicity and side effects. Additionally, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide may have different effects on human and animal cells, making it difficult to extrapolate results from animal studies to human clinical trials.

未来方向

There are several future directions for scientific research on N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide. One potential direction is to explore the use of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to investigate the potential use of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide, as well as its potential toxicity and side effects in humans. Overall, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide shows great potential as a therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases, and further research is needed to fully explore its clinical applications.

合成方法

The synthesis of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide involves several steps, including the reaction of isonicotinoyl chloride with 3-aminobenzyl alcohol to form N-(3-hydroxyphenyl)isonicotinamide. This intermediate is then reacted with tetrahydro-2-furanmethanamine and triethylamine to form the final product, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide. The synthesis of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been optimized to produce high yields and purity, making it a suitable candidate for further scientific research.

科学研究应用

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has shown promising results in inhibiting B-cell proliferation and survival, reducing tumor growth, and improving autoimmune disease symptoms. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

属性

产品名称

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

分子式

C18H19N3O3

分子量

325.4 g/mol

IUPAC 名称

N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N3O3/c22-17(20-12-16-5-2-10-24-16)14-3-1-4-15(11-14)21-18(23)13-6-8-19-9-7-13/h1,3-4,6-9,11,16H,2,5,10,12H2,(H,20,22)(H,21,23)

InChI 键

DBZJMCGPOITXTC-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

规范 SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。